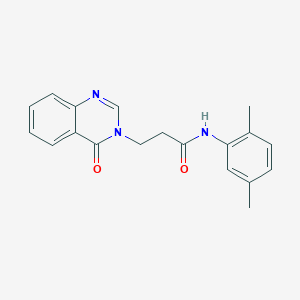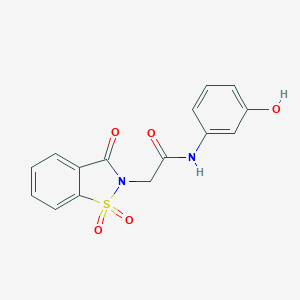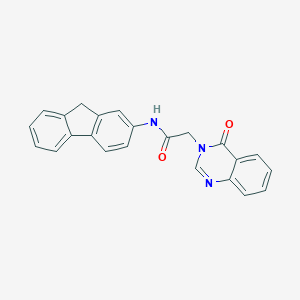![molecular formula C17H17N3O3S B277284 N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
作用機序
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 exerts its effects by inhibiting the activation of the transcription factor NF-κB. NF-κB plays a key role in the regulation of immune responses, and its activation has been linked to the development of inflammatory and autoimmune diseases as well as cancer. By inhibiting NF-κB activation, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 can reduce inflammation, induce apoptosis in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and neuroprotective properties, this compound has been found to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease. N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has also been found to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
One advantage of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for researchers studying the role of NF-κB in various physiological and pathological processes. However, one limitation of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 is that it can be toxic at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases. Another area of interest is the identification of new targets for N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082, which could expand its potential therapeutic applications. Additionally, research on the toxicity of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 and its metabolites could help to identify potential safety concerns and inform the development of new drugs based on this compound.
合成法
The synthesis of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 involves several steps, starting with the reaction of 2-methylbenzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-methylbenzamide. This compound is then reacted with 2-mercaptobenzothiazole to form the final product, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide.
科学的研究の応用
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of the transcription factor NF-κB, which plays a key role in the regulation of immune responses. This compound has also been found to exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C17H17N3O3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-6-2-3-7-13(12)17(21)19-11-10-18-16-14-8-4-5-9-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
InChIキー |
WRUZZKNRSVBWRN-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)


![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)